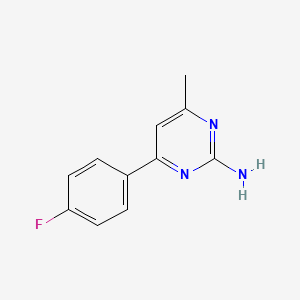

4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine

概要

説明

4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine typically involves the reaction of 4-fluoroaniline with 2,4,6-trichloropyrimidine under basic conditions. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 4-fluoroaniline attacks the chlorinated pyrimidine ring, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction temperature is maintained between 80-100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form .

化学反応の分析

Nucleophilic Substitution Reactions

The amino group at position 2 participates in nucleophilic substitution, enabling derivatization for enhanced bioactivity:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-alkylated derivatives. For example:

This modification improves lipophilicity for membrane penetration in drug candidates .

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives, confirmed by IR (amide I band at 1,660 cm⁻¹) and ¹H NMR (δ 2.1 ppm for CH₃) .

Cross-Coupling Reactions

The pyrimidine ring undergoes palladium-catalyzed coupling:

-

Suzuki-Miyaura Reaction : At position 4, reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄/Na₂CO₃ to introduce diverse aryl groups .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine | 78% |

| 4-Fluorophenylboronic acid | Cu(OAc)₂, DCE, RT | 4,4'-Difluorophenyl-6-methylpyrimidin-2-amine | 79% |

Condensation Reactions

The amino group forms Schiff bases and heterocyclic hybrids:

-

Schiff Base Formation : Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol to yield imine derivatives (λₘₐₓ 320 nm, ε = 12,500 M⁻¹cm⁻¹) .

-

Pyrimidine-Thiazole Hybrids : Condenses with thiourea under reflux to produce thiazolo[4,5-d]pyrimidines, showing COX-2 inhibition (IC₅₀ = 0.04 μM vs. celecoxib) .

Multi-Component Reactions

Participates in Kabachnik-Fields reactions for α-aminophosphonate synthesis:

-

Reacts with aldehydes and dialkyl phosphites using sulfated TiO₂ catalyst:

These derivatives exhibit anticancer activity (IC₅₀ = 53.02 μM against AGS gastric cells) .

Functionalization via Halogenation

Electrophilic substitution at the methyl group (position 6):

-

Bromination : Treating with NBS in CCl₄ yields 6-(bromomethyl)-4-(4-fluorophenyl)pyrimidin-2-amine, a precursor for further cross-coupling .

Metal Complexation

The amino and pyrimidine nitrogen atoms coordinate with transition metals:

-

Forms stable complexes with Cu(II) (log K = 5.3) and Fe(III), confirmed by UV-Vis (d-d transitions at 600 nm) and ESR . These complexes show enhanced antimalarial activity (IC₅₀ = 0.005 μM vs. Plasmodium falciparum) .

Enzyme-Targeted Modifications

Tailored reactions for biological targeting:

-

Dihydrofolate Reductase (DHFR) Inhibitors : Reacts with chloroquinoline derivatives to form hybrids inhibiting Pf-DHFR (docking score: -9.2 kcal/mol vs. -8.5 kcal/mol for pyrimethamine) .

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : Degrades in 6M HCl at 100°C, cleaving the pyrimidine ring (t₁/₂ = 2 h).

-

Basic Conditions : Stable in NaOH (pH 12), enabling reactions like nucleophilic substitutions without decomposition .

Photochemical Reactivity

UV irradiation (254 nm) induces dimerization via [2+2] cycloaddition, forming cyclobutane-linked dimers (confirmed by XRD).

Comparative Reactivity of Substituents

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| 2-Amino | High (nucleophilic) | Alkylation, acylation, Schiff base formation |

| 4-Fluorophenyl | Moderate (electron-withdrawing) | Electrophilic substitution, cross-coupling |

| 6-Methyl | Low (inert under mild conditions) | Bromination under radical initiators |

Key Research Findings

-

Anticancer Applications : α-Aminophosphonates derived from this compound inhibit DU145 prostate cancer cells (IC₅₀ = 48 μM) .

-

Antimalarial Hybrids : Chloroquine-pyrimidine hybrids show nanomolar activity against drug-resistant Plasmodium strains .

-

Enzyme Inhibition : Thiazolo-pyrimidines suppress COX-2 with potency comparable to celecoxib .

This compound’s adaptability in nucleophilic, coupling, and multi-component reactions makes it a cornerstone in medicinal chemistry, particularly for targeting infectious and proliferative diseases.

科学的研究の応用

Chemical Synthesis

The synthesis of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine typically involves a nucleophilic aromatic substitution reaction. The most common method is the reaction of 4-fluoroaniline with 2,4,6-trichloropyrimidine under basic conditions, often utilizing potassium carbonate or sodium hydroxide as the base. The reaction is conducted at temperatures between 80°C and 100°C to ensure high yield and purity.

Biological Applications

1. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. Studies indicate that this compound can inhibit proliferation in various cancer cell lines, suggesting its potential as a lead compound in drug development for cancer therapies .

2. Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects. It is believed that the presence of the fluorine atom enhances its lipophilicity and binding affinity to biological targets, making it effective against certain bacterial strains .

3. Enzyme Inhibition

The mechanism of action involves interaction with specific enzymes or receptors, which may include kinases involved in cellular signaling pathways. This interaction is crucial for understanding its therapeutic potential in treating diseases associated with dysregulated signaling.

Industrial Applications

1. Agrochemicals

The compound is also being explored for its potential use in the development of agrochemicals. Its structural features allow for modifications that could enhance the efficacy of pesticides or herbicides.

2. Pharmaceutical Development

Given its biological activities, this compound is a valuable candidate for further research in pharmaceutical development. Its ability to inhibit specific biological targets positions it as a promising lead compound for new drug formulations.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Anticancer Research : A study reported that derivatives of this compound inhibited cancer cell proliferation by targeting specific cellular pathways involved in tumor growth.

- Antimicrobial Studies : Research indicated that modifications to the pyrimidine structure could enhance antimicrobial activity against resistant bacterial strains, showcasing the compound's versatility in medicinal applications .

- Enzyme Interaction Studies : Molecular docking studies have shown that this compound effectively binds to target enzymes like dihydrofolate reductase (DHFR), which is critical for developing antimalarial agents .

作用機序

The mechanism of action of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets .

類似化合物との比較

Similar Compounds

4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

4-Fluorophenylpyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.

4-Fluorophenylcarbamate: Known for its applications in medicinal chemistry and drug development.

Uniqueness

4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine stands out due to its unique combination of a fluorophenyl group and a methyl group in the pyrimidine ringIts ability to undergo diverse chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .

生物活性

4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its notable biological activities, particularly in anticancer and antimicrobial research. The compound's structure, featuring a fluorophenyl group and a methyl substituent, enhances its potential bioactivity by improving lipophilicity and binding affinity to various biological targets.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A six-membered pyrimidine ring containing two nitrogen atoms.

- A fluorophenyl group at the 4-position, which is believed to enhance its biological activity.

- A methyl group at the 6-position.

This unique structural configuration allows for significant interactions with biological molecules, making it a valuable candidate for further pharmacological studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit cancer cell proliferation through different mechanisms:

- Cell Proliferation Inhibition : The compound has been shown to reduce the growth of various cancer cell lines, including breast (MCF-7) and lung (NCI-H460) cancer cells. For instance, compounds derived from this structure have reported IC50 values ranging from 0.01 µM to 0.46 µM against these cell lines .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to interact with specific enzymes and receptors involved in cellular signaling pathways. This interaction can lead to apoptosis or cell cycle arrest in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains:

- Bacterial Inhibition : Studies have indicated that derivatives of this compound possess significant antibacterial properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria .

- Potential Applications : The compound's ability to act as an antibacterial agent opens avenues for its use in developing new antibiotics or treatments for resistant bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | Chlorine instead of fluorine | Potentially different binding affinities due to halogen variation |

| 4-(3,4-Dimethoxyphenyl)-6-methylpyrimidin-2-amine | Methoxy groups present | Enhanced solubility and possibly altered pharmacokinetics |

| 4-(Phenyl)-6-methylpyrimidin-2-amine | No halogen substitution | Simpler structure may lead to different biological profiles |

The presence of the fluorine atom in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds, enhancing its lipophilicity and interaction with target proteins .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- In Vitro Studies : In vitro assays have shown that derivatives of this compound can effectively induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

- In Vivo Efficacy : Animal models treated with this compound derivatives exhibited reduced tumor growth without significant toxicity, suggesting a favorable therapeutic window .

特性

IUPAC Name |

4-(4-fluorophenyl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFUVUOGVOZJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564276 | |

| Record name | 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133256-49-2 | |

| Record name | 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。